

Scale-up synthesis of 2-Chloro-4-fluoroanisole derivatives

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Compound of Interest

Compound Name: 2-Chloro-4-fluoroanisole

Cat. No.: B1586196

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An Application Guide for the Scale-Up Synthesis of **2-Chloro-4-fluoroanisole** and Its Derivatives

Introduction

2-Chloro-4-fluoroanisole is a highly versatile halogenated aromatic compound that serves as a critical building block in numerous synthetic applications.^[1] Its unique substitution pattern makes it an essential intermediate in the production of a wide array of high-value downstream products. In the pharmaceutical sector, this compound is integral to the synthesis of various therapeutic agents, including anti-inflammatory and antimicrobial drugs.^[1] For the agrochemical industry, it is a precursor for advanced herbicides and fungicides designed to enhance crop protection and yield.^{[1][2]} Furthermore, its properties are leveraged in material science for developing specialty polymers and resins with enhanced thermal stability and chemical resistance.^[1]

This document provides a comprehensive guide for researchers, chemists, and process engineers on the scale-up synthesis of **2-Chloro-4-fluoroanisole** and a key derivative. Moving from bench-scale synthesis to kilogram-scale production presents significant challenges, including maintaining yield and purity, ensuring process safety, and developing robust purification methods.^[3] This guide offers detailed protocols, explains the rationale behind key process decisions, and addresses common scale-up pitfalls, providing a self-validating framework for industrial production.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of the target compound is crucial for process design and safety.

Table 1: Physicochemical Properties of **2-Chloro-4-fluoroanisole**

Property	Value	Reference
CAS Number	2267-25-6	[1]
Molecular Formula	C ₇ H ₆ ClFO	[1][4]
Molecular Weight	160.57 g/mol	[1]
Appearance	Colorless to light yellow clear liquid	[1][5]
Boiling Point	197-200 °C	[1]
Density	1.29 - 1.3 g/mL at 25 °C	[1]
Refractive Index	n _{20/D} 1.519 - 1.52	[1]

Safety and Handling: **2-Chloro-4-fluoroanisole** is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][6] Therefore, all handling must be conducted in a well-ventilated area, preferably within a fume hood.[7][8][9] Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (EN 374), safety goggles or a face shield (EN 166), and protective clothing, is mandatory to prevent personal contact.[7][8][10] Emergency eyewash stations and safety showers must be readily accessible.[7]

Storage: Store containers in a cool, dry, and well-ventilated place, tightly sealed to prevent moisture ingress and away from heat, sparks, and open flames.[7][8][9] The compound is incompatible with strong oxidizing agents.[9]

Synthetic Strategy and Mechanistic Considerations

The most direct and industrially viable route to **2-Chloro-4-fluoroanisole** is the electrophilic chlorination of 4-fluoroanisole. This precursor is readily available or can be synthesized via

Williamson ether synthesis from 4-fluorophenol or through nucleophilic aromatic substitution on 1-chloro-4-fluorobenzene or 1-bromo-4-fluorobenzene.[11][12]

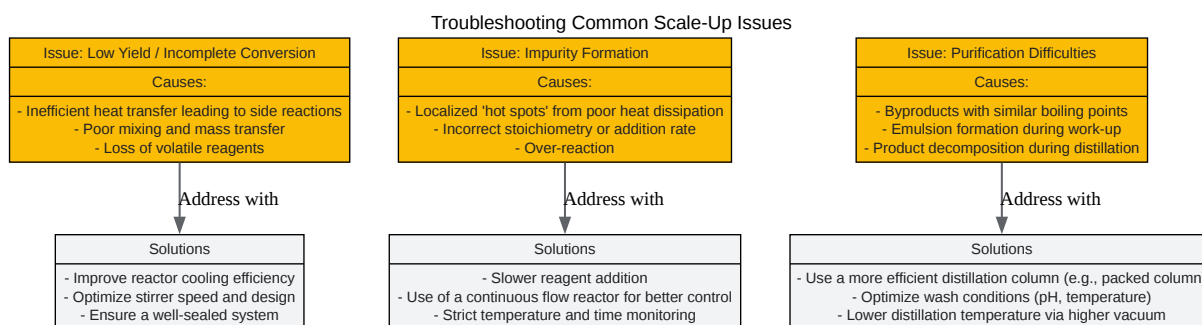
The selected pathway for this guide involves the direct chlorination of 4-fluoroanisole using sulfuryl chloride (SO_2Cl_2). This reagent is chosen for its high reactivity and cleaner reaction profile compared to elemental chlorine, as the byproducts (HCl and SO_2) are gaseous and easily removed from the reaction mixture.

Mechanism: Electrophilic Aromatic Substitution The reaction proceeds via a classic electrophilic aromatic substitution (EAS) mechanism. The methoxy group ($-\text{OCH}_3$) is a strongly activating, ortho-, para- directing group, while the fluorine atom ($-\text{F}$) is a deactivating but also ortho-, para- directing group. The directing effects are additive. Since the para position is already occupied by fluorine, the incoming electrophile is directed to the ortho positions. The chlorine atom is installed at the 2-position, adjacent to the methoxy group.

Caption: Electrophilic aromatic substitution mechanism for the chlorination of 4-fluoroanisole.

Scale-Up Process Workflow

Scaling up this synthesis requires careful management of reaction exotherms, reagent addition, and downstream processing. The following workflow outlines the key stages from raw material handling to final product qualification.



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